molecular formula C30H35NO3 B10791095 Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate

Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate

Cat. No.: B10791095
M. Wt: 457.6 g/mol
InChI Key: KIZHXXNZJUOENQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate is a complex organic compound characterized by the presence of a methyl ester group, a piperidine ring, and a benzoate moiety. This compound is known for its significant role in the pharmaceutical industry, particularly as a metabolite of terfenadine, an antihistamine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate involves multiple steps. One common method includes the reaction of 4-piperidinemethanol with diphenylmethanol under acidic conditions to form the intermediate 4-(hydroxydiphenylmethyl)piperidine. This intermediate is then reacted with 4-bromobutyric acid methyl ester in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its antihistaminic properties and potential use in treating allergic reactions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-(4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)benzoate involves its interaction with histamine receptors, particularly the H1 receptor. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The compound’s molecular targets include the histamine H1 receptor and associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to effectively interact with histamine receptors while minimizing side effects. Its role as a metabolite of terfenadine also highlights its importance in the metabolic pathways of antihistamines .

Properties

Molecular Formula

C30H35NO3

Molecular Weight

457.6 g/mol

IUPAC Name

methyl 4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]benzoate

InChI

InChI=1S/C30H35NO3/c1-34-29(32)25-17-15-24(16-18-25)10-8-9-21-31-22-19-28(20-23-31)30(33,26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-7,11-18,28,33H,8-10,19-23H2,1H3

InChI Key

KIZHXXNZJUOENQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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